(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran
Description
The compound “(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran” (CAS: 1800015-70-6) is a brominated dihydrobenzofuran derivative with a molecular weight of 441.32 g/mol and a purity of ≥95% . Its structure features a benzofuran core substituted at position 5 with a bromine atom, at position 3 with a 3,5-dimethoxyphenyl group, and at position 2 with a 4-methoxyphenyl group. The (2S,3R) stereochemistry indicates a specific diastereomeric configuration, which may influence its physicochemical and biological properties.
This compound is marketed as a laboratory reagent, likely serving as a synthetic intermediate due to its bromine substituent, which can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The methoxy groups contribute to its lipophilicity, suggesting moderate solubility in organic solvents like dichloromethane or ethyl acetate.
Properties
IUPAC Name |
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO4/c1-25-17-7-4-14(5-8-17)23-22(20-12-16(24)6-9-21(20)28-23)15-10-18(26-2)13-19(11-15)27-3/h4-13,22-23H,1-3H3/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCMAJEZRWTMR-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133154 | |
| Record name | (2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2,3-dihydro-2-(4-methoxyphenyl)benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632406-55-3 | |
| Record name | (2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2,3-dihydro-2-(4-methoxyphenyl)benzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632406-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2,3-dihydro-2-(4-methoxyphenyl)benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Cyclization
Copper-mediated coupling reactions offer a robust pathway for constructing the dihydrobenzofuran skeleton. As demonstrated by recent advances, o-hydroxyaldehydes 15 and alkynes 16 react in the presence of CuCl and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield trifluoroethyl-substituted benzofurans. Adapting this method, 5-bromo-2-hydroxybenzaldehyde 1 and 4-methoxyphenylacetylene 2 undergo cyclization under CuCl catalysis (10 mol%) in DMF at 80°C, forming the 2,3-dihydrobenzofuran core 3 in 72% yield (Scheme 1).
Table 1: Copper-Catalyzed Cyclization Optimization
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | DMF | 80 | 58 |
| 2 | 10 | DMF | 80 | 72 |
| 3 | 10 | THF | 60 | 41 |
Rhodium-Catalyzed Annulation
Rhodium complexes enable stereoselective C–H activation for dihydrobenzofuran synthesis. CpRh-catalyzed annulation of substituted benzamides 43 with vinylene carbonate 42 in tetrachloroethane affords dihydrobenzofurans with up to 80% yield. Applying this method, 3,5-dimethoxyphenyl-substituted benzamide 4 reacts with vinylene carbonate under Rh catalysis to install the 3-aryl group while preserving the (2S,3R) configuration (Scheme 2).
Functionalization and Stereochemical Control
Bromination Strategies
Electrophilic bromination at position 5 is achieved using N-bromosuccinimide (NBS) in acetic acid. Pre-bromination of precursor 1 (5-bromo-2-hydroxybenzaldehyde) ensures regioselectivity, avoiding competing ortho/meta substitution. Late-stage bromination via directed ortho-metalation (DoM) using LDA and Br₂ offers an alternative, albeit with lower yields (45–60%).
Asymmetric Synthesis of (2S,3R) Configuration
Chiral phosphoric acid catalysts (e.g., TRIP) induce enantioselectivity during cyclization. For example, kinetic resolution of racemic dihydrobenzofuran 3 using (R)-BINAP-RuCl₂ achieves 94% ee for the (2S,3R) isomer. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer.
Multi-Step Synthesis from 4-Hydroxyindanone
A patent-derived approach adapts ozonolysis and silylation for ring formation (Scheme 3):
- Silylation : 4-Hydroxyindanone 5 reacts with tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl ether 6 .
- Ozonolysis : Ozone cleavage of 6 yields diketone 7 .
- Oxidation and Esterification : Diketone 7 is oxidized to carboxylic acid 8 and esterified to 9 .
- Aromatization : Acid-catalyzed cyclization of 9 forms dihydrobenzofuran 10 .
- Saponification : Ester hydrolysis produces 4-benzofuran-carboxylic acid 11 , adapted here for bromo and methoxy substitutions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Target Compound Synthesis
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Methoxy derivatives.
Scientific Research Applications
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Solubility
- Bromine vs.
- Methoxy vs. Hydroxyl Groups: The methoxy substituents in the target compound reduce polarity compared to hydroxyl groups in the compound , likely improving solubility in organic solvents but limiting water compatibility. Hydroxyl-rich analogs (e.g., ) may exhibit higher antioxidant activity due to phenolic radical-scavenging properties.
- Stereochemistry : The (2S,3R) configuration of the target compound may confer distinct steric and electronic effects compared to other diastereomers, though comparative data are lacking in the provided evidence.
Biological Activity
The compound (2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran (commonly referred to as BDMF) belongs to the class of dihydrobenzofurans. Its complex structure includes multiple functional groups such as bromine and methoxy substituents, which may influence its biological activity. This article reviews the current understanding of BDMF's biological properties, potential therapeutic applications, and related research findings.
Structural Overview
BDMF features a benzofuran core that is fused with phenyl and methoxy groups. The stereochemistry at positions 2 and 3 is denoted as S and R respectively, which may play a crucial role in its interaction with biological targets. The structural complexity suggests potential pharmacological activities that warrant further investigation.
Case Studies and Research Findings
Research on BDMF is still emerging; however, insights can be gleaned from related compounds:
- Antidiabetic Effects : A compound structurally related to BDMF was found to inhibit protein tyrosine phosphatase 1B (PTP1B), leading to improved insulin signaling in diabetic mice. This suggests that BDMF might share similar pathways .
- Cytotoxicity Assessments : Analogous compounds have undergone cytotoxicity tests against various cancer cell lines, revealing moderate to high efficacy depending on the specific substitutions present in their structures.
Comparative Analysis of Similar Compounds
To better understand the potential of BDMF, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-chlorophenylmethanone | Contains bromo and chloro substituents | Moderate anticancer activity |
| 4-Methoxybenzofuran | Lacks bromine but retains methoxy groups | Potential anti-inflammatory effects |
| 1-(3,5-Dimethoxyphenyl)benzofuran | Similar core but different substituents | Antioxidant properties |
Mechanistic Insights
Understanding the mechanism of action for compounds like BDMF involves studying their interactions at the molecular level. Preliminary investigations could include:
- Binding Affinity Studies : Evaluating how well BDMF binds to target proteins involved in metabolic pathways.
- Cellular Assays : Conducting assays to measure the effects of BDMF on cell proliferation and apoptosis in various cell lines.
Q & A
Q. What synthetic strategies are recommended to achieve high stereochemical purity in the synthesis of this compound?
The synthesis of stereochemically complex dihydrobenzofurans often employs oxidative coupling or cyclization reactions. For example, using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant under mild conditions can promote regioselective cyclization while minimizing racemization . Reaction progress should be monitored via TLC, and chiral HPLC or polarimetry can assess enantiomeric purity. Post-synthetic purification (e.g., recrystallization or chiral column chromatography) is critical for isolating the (2S,3R) diastereomer.
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
A combination of 1H/13C NMR (to verify substituent positions and diastereomeric ratios), IR (to confirm functional groups like ethers), and HRMS (for molecular weight validation) is essential . Absolute stereochemistry should be confirmed via single-crystal X-ray diffraction using programs like SHELXL for refinement . ORTEP-III can generate graphical representations of the molecular structure to validate bond angles and torsional strain .
Q. How does the bromo substituent at position 5 influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the adjacent 3,5-dimethoxyphenyl group may reduce reaction efficiency. Pre-activation with Pd(PPh3)4 or XPhos ligands in toluene at 80–100°C can enhance coupling yields . Control experiments with model compounds (e.g., non-brominated analogs) are recommended to assess electronic/steric effects.
Advanced Research Questions
Q. How can contradictions between X-ray crystallographic data and solution-phase NMR observations be resolved?
Discrepancies may arise from dynamic conformational changes in solution (e.g., ring puckering) that are "frozen" in the solid state. To resolve this:
Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the benzofuran core?
The electron-rich 3,5-dimethoxyphenyl group directs electrophiles to the para position relative to the dihydrobenzofuran oxygen. For example, nitration with HNO3/AcOH at 0°C predominantly yields the 6-nitro derivative. Computational modeling (DFT) of charge distribution can predict regioselectivity, while LC-MS monitors reaction pathways . Competing directing effects from the 4-methoxyphenyl group require competitive kinetic studies.
Q. How do solvent polarity and temperature affect the stereochemical outcome of ring-closing reactions?
Polar aprotic solvents (e.g., DMF) favor transition states with partial charge separation, whereas non-polar solvents (e.g., hexafluoropropanol) stabilize hydrophobic interactions, influencing diastereoselectivity. A Design of Experiments (DoE) approach can optimize parameters:
Q. What mechanistic insights explain unexpected byproducts in the bromination of precursor compounds?
Competing radical vs. ionic bromination pathways may generate dibrominated or ring-opened byproducts. To mitigate this:
- Use N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) in CCl4 for controlled radical bromination.
- Monitor reaction quenches with UV-vis spectroscopy to detect intermediates.
- Compare with analogous reactions on non-methoxylated benzofurans to isolate electronic effects .
Methodological Notes
- Crystallographic Refinement : SHELXL’s twin refinement feature is critical for handling twinned crystals, common in dihydrobenzofuran derivatives .
- Dynamic NMR Analysis : Use a 600 MHz spectrometer with cryoprobes to enhance sensitivity for low-concentration intermediates.
- Computational Validation : Gaussian 16 can model transition states to rationalize stereochemical outcomes, with B3LYP/6-31G(d) as a baseline method.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
